AChE/BACE1/GSK3|A-IN-1 is a novel compound designed as a triple-target inhibitor aimed at addressing Alzheimer's disease by inhibiting acetylcholinesterase, β-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase 3 beta. This compound is derived from furocoumarin derivatives, which have shown promise in enhancing cognitive function and combating neurodegeneration associated with Alzheimer's disease. The compound's small molecular weight and favorable druggability make it an attractive candidate for therapeutic development.
The compound was developed through a combination of synthetic organic chemistry and computational modeling techniques. It falls under the class of multitarget inhibitors, which aim to simultaneously inhibit multiple pathways involved in the pathogenesis of Alzheimer's disease, thus offering a more holistic approach to treatment .
The synthesis of AChE/BACE1/GSK3|A-IN-1 involves a multi-step process that includes several key reactions:
This synthetic pathway highlights the complexity involved in creating a compound that effectively targets multiple enzymes implicated in Alzheimer's disease.
The molecular structure of AChE/BACE1/GSK3|A-IN-1 features a furocoumarin backbone that is modified with various substituents to enhance its inhibitory activity against the targeted enzymes. The specific structural formula includes functional groups that facilitate binding to the active sites of acetylcholinesterase, β-secretase, and glycogen synthase kinase 3 beta.
The chemical reactions involved in synthesizing AChE/BACE1/GSK3|A-IN-1 include:
These reactions are crucial for modifying the furocoumarin scaffold to improve its pharmacological properties .
AChE/BACE1/GSK3|A-IN-1 functions by inhibiting three key enzymes involved in Alzheimer's disease pathology:
The combined inhibition of these pathways results in improved cognitive function and may slow down the progression of Alzheimer's disease.
AChE/BACE1/GSK3|A-IN-1 exhibits several notable physical and chemical properties:
AChE/BACE1/GSK3|A-IN-1 is primarily being researched for its potential application in treating Alzheimer's disease. Its multitarget approach positions it as a promising candidate for further development into a therapeutic agent. Additionally, ongoing studies aim to explore its efficacy in other neurodegenerative disorders where similar pathways are implicated.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5